CHROMIC SULFATE

概述

描述

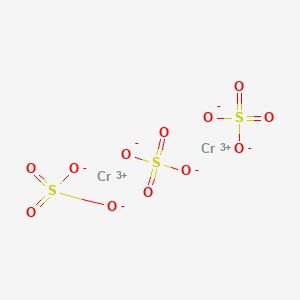

Chromic sulfate, or chromium(III) sulfate (Cr₂(SO₄)₃), is an inorganic compound primarily used in industrial applications. It exists in multiple forms, including anhydrous, hydrated, and basic variants. The basic form, often termed basic chromium sulfate (Cr(OH)₃(SO₄)₃·xH₂O), is a commercial mixture with sodium sulfate and typically contains 21–26% Cr₂O₃ .

准备方法

CHROMIC SULFATE can be synthesized through various methods. One common method involves the reduction of chromate salts with sulfur dioxide. The reaction can be represented as: [ \text{Na}_2\text{Cr}_2\text{O}_7 + 3 \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{SO}_4)_3 + 2 \text{NaOH} ] This method is widely used in industrial settings due to its efficiency .

Another method involves the reaction of chromium hydroxide with sulfuric acid, followed by natural evaporation and crystallization. This method is often used to produce hydrated forms of chromium sulfate .

化学反应分析

CHROMIC SULFATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: this compound can be oxidized to form chromic acid.

Reduction: It can be reduced to chromium(II) sulfate using reducing agents such as zinc.

Common reagents used in these reactions include sulfur dioxide, sulfuric acid, and zinc. The major products formed from these reactions include chromic acid, chromium(II) sulfate, and various ligand-substituted chromium complexes .

科学研究应用

Leather Industry

Tanning Agent

Chromic sulfate is predominantly utilized in the leather tanning process, specifically in chrome tanning. This method involves stabilizing collagen fibers in animal hides, resulting in leather that is durable, flexible, and resistant to decay. The use of this compound enhances the quality of leather products by providing:

- Improved Durability : The cross-linking of collagen fibers increases resistance to wear and tear.

- Water Resistance : Tanned leather exhibits enhanced resistance to water, making it suitable for various applications such as footwear and upholstery.

- Color Fastness : this compound contributes to better dye uptake and retention, ensuring vibrant colors that do not fade easily .

Textile Dyeing

Mordant in Dyeing Processes

In the textile industry, this compound serves as a mordant. A mordant is a substance that helps fix dyes onto fabrics, improving color retention and fastness. Its application includes:

- Dye Fixation : By enhancing the bond between dye molecules and fabric fibers, this compound ensures that colors remain vibrant after washing.

- Versatility : It can be used with various types of dyes, making it a crucial component in producing colored textiles .

Ceramics and Pigments

Coloring Agent

this compound is employed as a pigment in ceramics and other materials. It provides:

- Vibrant Colors : The compound imparts deep green to violet hues in ceramic glazes and paints.

- Stability : this compound is stable under high temperatures, making it suitable for use in environments where thermal stability is essential .

Environmental Applications

Chromium Reduction Processes

Recent studies have explored the role of this compound in bioremediation processes, particularly in reducing hexavalent chromium () to trivalent chromium (). This reduction is facilitated by specific bacterial strains capable of utilizing this compound as an electron acceptor. The findings indicate:

- Biological Pathways : Sulfate-reducing bacteria can effectively reduce under anaerobic conditions, contributing to environmental cleanup efforts .

- Sustainable Practices : Utilizing biological systems for chromium reduction offers a sustainable alternative to conventional chemical methods.

Case Study 1: Leather Tanning Efficiency

A study conducted on the efficiency of this compound in leather tanning found that optimizing pH levels during the tanning process significantly enhances the quality of leather produced. Operating at a pH of 4 increased conversion efficiency from 70% to 80%, leading to higher-quality leather with improved properties .

Case Study 2: Textile Dyeing Innovations

Research into textile dyeing has shown that using this compound as a mordant not only improves color retention but also reduces water consumption during dyeing processes. This innovation has led to more sustainable practices within the textile industry .

作用机制

The mechanism of action of chromium sulfate involves its interaction with various molecular targets and pathways. In biological systems, chromium(III) ions play a role in glucose metabolism by enhancing insulin signaling. Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor. This leads to the activation of protein kinase B (Akt) and the translocation of glucose transporter-4 (Glut4) vesicles to the cell surface, promoting glucose uptake .

相似化合物的比较

Physical and Chemical Properties

- Molecular Formula : Cr₂(SO₄)₃ (anhydrous), Cr(OH)₃(SO₄)₃·xH₂O (basic form) .

- Molar Mass : 392.18 g/mol (anhydrous); 165.07 g/mol for basic chromium sulfate .

- Appearance : Dark green powder or violet crystals .

- Solubility : Highly water-soluble; forms acidic solutions (pH ~3.0) .

- Decomposition: Releases sulfur oxides (SOₓ), carbon monoxide (CO), and chromic acid (H₂CrO₄) when heated .

Cobaltic Sulfate (Co₂(SO₄)₃)

Key Properties

| Property | Chromic Sulfate | Cobaltic Sulfate |

|---|---|---|

| Formula | Cr₂(SO₄)₃ | Co₂(SO₄)₃ |

| Molar Mass | 392.18 g/mol | ~406.04 g/mol (calculated) |

| Solubility | Highly water-soluble | Moderately soluble |

| pH in Solution | ~3.0 (acidic) | Likely acidic (unreported) |

| Decomposition | SOₓ, CO, H₂CrO₄ | Co oxides, SOₓ (inferred) |

Chromium Sulfide (Cr₂S₃)

Key Properties

| Property | This compound | Chromium Sulfide |

|---|---|---|

| Formula | Cr₂(SO₄)₃ | Cr₂S₃ |

| Molar Mass | 392.18 g/mol | 200.19 g/mol |

| Solubility | Water-soluble | Insoluble in water |

| Reactivity | Reacts with strong oxidizers | Reacts with acids to release H₂S |

| Thermal Stability | Decomposes at high temps | Stable up to 1,200°C |

Research Findings and Data Gaps

This compound vs. Cobaltic Sulfate : this compound’s acidic nature and high solubility make it more suitable for tanning and catalysis, whereas cobaltic sulfate’s applications are constrained by cobalt’s toxicity and cost .

This compound vs. Chromium Sulfide : The sulfate form’s water solubility contrasts with the sulfide’s stability in high-temperature environments, highlighting divergent industrial uses .

Data Gaps :

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of chromic sulfate (Cr₂(SO₄)₃) that researchers must consider during experimental design?

- Methodological Answer : Prioritize measuring solubility (temperature-dependent, e.g., in water or organic solvents), thermal stability (decomposition temperatures), and hygroscopicity. Use techniques like thermogravimetric analysis (TGA) for decomposition profiles and conductometric titration for solubility . For purity assessment, combine X-ray diffraction (XRD) with inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines: use fume hoods to avoid inhalation of aerosols, wear nitrile gloves and protective eyewear, and store in airtight containers away from reductants. In case of exposure, immediate rinsing with water for 15+ minutes is critical. For waste management, precipitate chromium(III) hydroxide using NaOH (pH >8) before disposal .

Q. What spectroscopic methods are most effective for characterizing this compound in solution?

- Methodological Answer : UV-Vis spectroscopy (absorption peaks at ~450 nm for Cr³⁺ complexes) and Fourier-transform infrared spectroscopy (FTIR) to identify sulfate (ν₃ band ~1100 cm⁻¹) and hydration states. Pair with cyclic voltammetry to assess redox behavior in aqueous systems .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal decomposition pathways be resolved?

- Methodological Answer : Contradictions often arise from differences in heating rates or atmospheric conditions (e.g., N₂ vs. air). Replicate studies using controlled dynamic heating (e.g., 5°C/min in inert gas) coupled with evolved gas analysis (EGA-MS). Compare results to computational models (DFT simulations) to validate intermediate phases like CrO·SO₃ .

Q. What strategies mitigate interference from chromium(III) hydrolysis during quantitative analysis in acidic media?

- Methodological Answer : Stabilize Cr³⁺ by adding complexing agents (e.g., EDTA) at pH <2.5. For atomic absorption spectroscopy (AAS), use matrix modifiers like NH₄NO₃ to suppress sulfate interference. Validate with standard addition methods and cross-check via ion chromatography .

Q. How does this compound’s coordination chemistry influence its reactivity in catalysis studies?

- Methodological Answer : Investigate ligand exchange kinetics using stopped-flow spectroscopy with varying ligands (e.g., H₂O, Cl⁻, or organic donors). Compare catalytic efficiency in model reactions (e.g., oxidation of alcohols) under controlled pH and ionic strength. Density functional theory (DFT) can predict active sites and transition states .

Q. What statistical approaches are recommended for reconciling discrepancies in environmental toxicity data for chromium(III) species?

- Methodological Answer : Apply meta-regression to datasets, accounting for variables like pH, organic matter content, and exposure duration. Use sensitivity analysis to identify dominant factors (e.g., ligand competition in soil systems). Cross-validate with speciation modeling (e.g., PHREEQC) .

Q. Data and Contradiction Management

Q. How should researchers address inconsistencies in reported solubility values of this compound across literature?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to filter studies by methodology (e.g., gravimetric vs. spectroscopic). Replicate experiments under standardized conditions (e.g., IUPAC-recommended temperatures) and publish raw datasets with uncertainty margins .

Q. What experimental controls are critical when studying this compound’s role in nanoparticle synthesis?

- Methodological Answer : Include blank reactions (without Cr³⁺) to rule out reductant auto-oxidation. Monitor particle size distribution via dynamic light scattering (DLS) and validate redox states using X-ray photoelectron spectroscopy (XPS). Reproducibility requires strict pH control (±0.1 units) .

Q. Environmental and Analytical Considerations

Q. How can researchers accurately quantify chromium(III) speciation in environmental samples containing this compound?

- Methodological Answer : Use sequential extraction (e.g., Tessier method) to differentiate labile vs. precipitated Cr³⁺. Pair with synchrotron-based X-ray absorption near-edge structure (XANES) to identify coordination environments. Validate using certified reference materials (e.g., NIST SRM 2709) .

属性

IUPAC Name |

chromium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVQDDAKZFPFI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2(SO4)3, Cr2O12S3 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | chromium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Chromium(III) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20890642 | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic sulfate is a dark green to violet crystalline material. Used in paints and inks, ceramics, and in textile dyeing. It is noncombustible. The primary hazard of this material is the potential for environmental damage if released. Immediate steps should be taken to limit its spread to the environment., Dark-green to violet crystals; [CAMEO] Violet, red, peach solid; Insoluble in water; [ACGIH] | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Loses water of hydration at 212.0 °F; Cr2(SO4)3 x 18 H2O loses 12 H2O; Cr2(SO4)3 x 15 H2O loses 10 H2O (USCG, 1999) | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Practically insoluble in water, Insoluble in water but dissolves to form complexes when reducing agents are added., Practically insoluble in acids, Soluble in alcohol | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.012 at 68 °F for anhydrous salt; Hydrated: 1.867 at 17 °C for salt with 15 H2O; 1.7 at 22 °C for salt with 18 H2O (USCG, 1999), 3.012 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Peach-colored solid, Red powder, Violet or red powder | |

CAS No. |

10101-53-8, 14489-25-9 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0C99N5TMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 °F (USCG, 1999), Decomposes >700 °C | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。